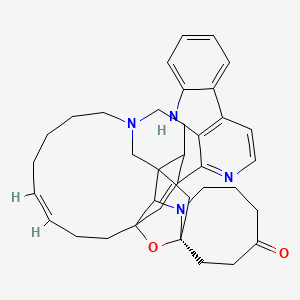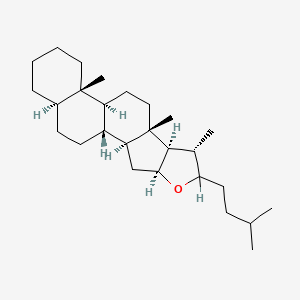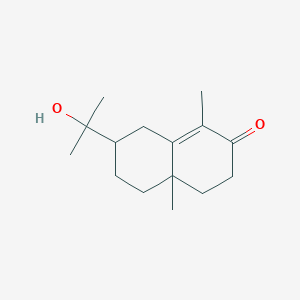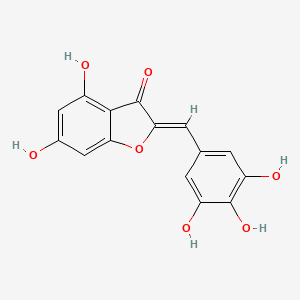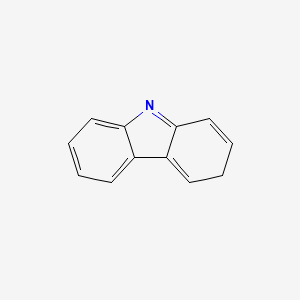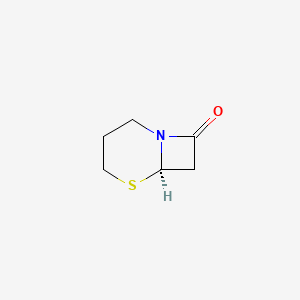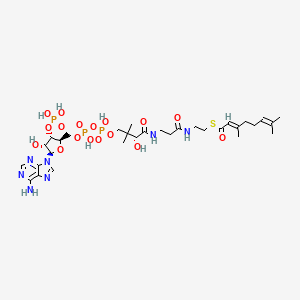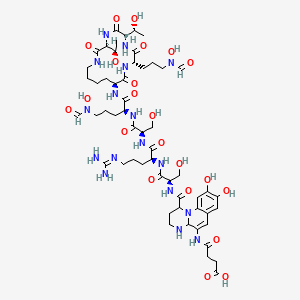
Pyoverdin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyoverdin is a natural product found in Pseudomonas fluorescens with data available.
科学的研究の応用
Synthesis and Structure
- Total Synthesis of Pyoverdin : this compound D, a siderophore used by Pseudomonas aeruginosa, has been successfully synthesized for the first time, revealing its complex structure involving nonproteinogenic amino acids and a chiral chromophore (Mashiach & Meijler, 2013).
- Structure Characterization : Studies on this compound PaA have detailed its chemical structure, showcasing three bidentate coordination sites and its strong iron-binding capabilities, which are crucial for bacterial iron transport (Albrecht-Gary et al., 1994).
Role in Bacterial Virulence and Iron Transport
- Essential for Bacterial Virulence : this compound is critical for the virulence of Pseudomonas aeruginosa, as it competes with human iron-binding proteins like transferrin, influencing bacterial growth and virulence expression in vivo (Meyer et al., 1996).
- Impact on Immune Cells : this compound exhibits leukotoxic effects by stimulating reactive oxygen species in human leukocytes and macrophages, with UV radiation enhancing its toxicity (Becerra et al., 2001).
- Iron Overload Protection : Research demonstrates that this compound Pf can effectively prevent iron toxicity in iron-overloaded rat hepatocyte cultures, highlighting its potential therapeutic use in managing iron overload conditions (Jego et al., 1992).
Cellular Dynamics and Environmental Interactions
- Single-Cell Imaging : Studies using fluorescence microscopy revealed that this compound accumulates at the poles of Pseudomonas fluorescens cells, a phenomenon that is induced by cell division arrest and offers growth advantages after stress (Moreno-Fenoll et al., 2021).
- Phenotypic Plasticity : Research on Pseudomonas aeruginosa shows that the production of this compound is subject to phenotypic plasticity, adjusting in response to environmental changes such as iron availability and the presence of non-producing bacterial cells (Kümmerli et al., 2009).
Biochemical Functions and Mechanisms
- Biochemical Characterization : this compound is involved in the hydroxylation of ornithine, a key step in siderophore production by Pseudomonas aeruginosa. The enzyme PvdA, essential in this process, has been characterized, suggesting a novel reaction mechanism (Meneely & Lamb, 2007).
- Interaction with Actinides : Pyoverdins can bind with actinides like curium(III), impacting their migration in the environment. This interaction is critical for risk assessment strategies in nuclear waste disposal areas (Moll et al., 2008).
Applications in Metal Removal and Environmental Protection
- Metal Removal from Wastewater : this compound, immobilized in mesostructured silica, demonstrates high selectivity for Fe(III) removal from wastewater, illustrating its potential in environmental remediation applications (Renard et al., 2005).
特性
CAS番号 |
8062-00-8 |
|---|---|
分子式 |
C55H85N17O22 |
分子量 |
1336.4 g/mol |
IUPAC名 |
4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1 |
InChIキー |
IXTLVPXCZJJUQB-VYJQSIGYSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |
その他のCAS番号 |
8062-00-8 |
同義語 |
Ferric pyoverdin pyoverdin pyoverdin D pyoverdin G4R pyoverdin Pf pyoverdine pyoverdine PvdI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



